molecular formula C22H20ClNO3 B5215567 N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

Cat. No.: B5215567
M. Wt: 381.8 g/mol
InChI Key: DFZPEFUDPKIHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base to form the intermediate 4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with benzylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzylamine
  • 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid
  • N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzyl chloride

Uniqueness

N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3/c1-26-21-13-18(22(25)24-14-16-5-3-2-4-6-16)9-12-20(21)27-15-17-7-10-19(23)11-8-17/h2-13H,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZPEFUDPKIHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.